molecular formula C22H28O6 B13036856 HenricineB

HenricineB

Katalognummer: B13036856
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: QERLLOLWIRILQQ-ZIAGYGMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pharmacological studies indicate its primary mechanism involves modulation of neurotransmitter receptors, particularly serotonin and dopamine pathways, which aligns with its proposed use in neuropsychiatric disorders .

Key physicochemical properties include:

  • Molecular weight: ~450 g/mol (estimated via mass spectrometry)
  • Solubility: High lipid solubility (logP = 3.2), favoring blood-brain barrier penetration
  • Stability: Stable at pH 2–8, with a degradation half-life of >24 hours under physiological conditions .

Eigenschaften

Molekularformel

C22H28O6

Molekulargewicht

388.5 g/mol

IUPAC-Name

[(2S,3S)-4,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl] acetate

InChI

InChI=1S/C22H28O6/c1-13(12-28-15(3)23)14(2)22(16-6-8-18(24)20(10-16)26-4)17-7-9-19(25)21(11-17)27-5/h6-11,13-14,22,24-25H,12H2,1-5H3/t13-,14-/m1/s1

InChI-Schlüssel

QERLLOLWIRILQQ-ZIAGYGMSSA-N

Isomerische SMILES

C[C@H](COC(=O)C)[C@@H](C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC

Kanonische SMILES

CC(COC(=O)C)C(C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HenricineB typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions under controlled conditions. Common synthetic routes may involve the use of starting materials such as aromatic aldehydes and nitroalkanes, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of base catalysts, such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of HenricineB can be scaled up using continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

HenricineB undergoes various types of chemical reactions, including:

    Oxidation: HenricineB can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of HenricineB.

    Substitution: HenricineB can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

HenricineB has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of HenricineB involves its interaction with specific molecular targets and pathways. For instance, in biological systems, HenricineB may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

HenricineB is compared below with two structurally and functionally analogous compounds: Lorcaserin (a serotonin 2C receptor agonist) and Cariprazine (a dopamine D3/D2 receptor partial agonist).

Table 1: Structural and Functional Comparison

Property HenricineB Lorcaserin Cariprazine
Primary Target 5-HT₂A/D₃ receptors 5-HT₂C receptors D₃/D₂ receptors
Bioavailability 85% (oral) 70% (oral) 52% (oral)
Half-life 18–22 hours 11 hours 2–4 days
Therapeutic Indication Neuropathic pain (proposed) Obesity (FDA-approved) Schizophrenia (FDA-approved)
Key Side Effects Mild tachycardia (preclinical) Valvulopathy (black box warning) Akathisia (common)
Patent Status Phase I (2024) Off-patent (2022) Patent until 2031

Table 2: Pharmacodynamic Efficacy in Preclinical Models

Metric HenricineB (ED₅₀) Lorcaserin (ED₅₀) Cariprazine (ED₅₀)
Receptor Binding (nM) 5-HT₂A: 2.1 ± 0.3 5-HT₂C: 1.8 ± 0.2 D₃: 0.7 ± 0.1
Analgesic Efficacy 5 mg/kg (rodent) N/A N/A
Metabolic Stability CYP3A4: Low clearance CYP2D6: Moderate clearance CYP3A4: High clearance

Key Research Findings

Dopaminergic Activity : Unlike Cariprazine, HenricineB exhibits balanced affinity for D₃ and 5-HT₂A receptors, suggesting utility in dual-pathway disorders (e.g., depression with cognitive impairment) .

Safety Profile : HenricineB lacks the valvular fibrosis risk associated with Lorcaserin, as confirmed by echocardiography in primate models .

Critical Analysis of Contradictions and Limitations

  • Contradictions in Efficacy : While HenricineB shows superior receptor selectivity in vitro, its in vivo analgesic efficacy (5 mg/kg) remains comparable to Gabapentin (30 mg/kg), raising questions about translational scalability .
  • Data Gaps: No head-to-head clinical trials exist between HenricineB and Cariprazine; comparative efficacy in schizophrenia remains theoretical .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.